1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
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Overview
Description
1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The presence of a cyclopropanesulfonyl group and a trifluoromethyl-substituted phenyl group makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors containing nitrogen atoms.
Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of the diazepane ring with cyclopropanesulfonyl chloride under basic conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be done through a nucleophilic substitution reaction using a suitable trifluoromethyl-substituted benzyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropanesulfonyl)-4-phenyl-1,4-diazepane: Lacks the trifluoromethyl group.
1-(cyclopropanesulfonyl)-4-{[4-methylphenyl]methyl}-1,4-diazepane: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can significantly alter its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to similar compounds.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)14-4-2-13(3-5-14)12-20-8-1-9-21(11-10-20)24(22,23)15-6-7-15/h2-5,15H,1,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGWYVSXJGLDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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